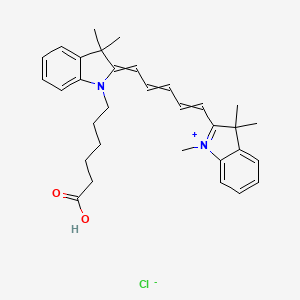
L-Cystine S
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Cystine S is a sulfur-containing amino acid that plays a crucial role in various biological processes. It is the oxidized dimer form of L-cysteine, formed by the linkage of two cysteine molecules through a disulfide bond. This compound is essential for the stability and structure of many proteins and enzymes, and it is involved in the synthesis of glutathione, a powerful antioxidant.
准备方法
Synthetic Routes and Reaction Conditions
L-Cystine S can be synthesized through the oxidation of L-cysteine. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or iodine in an aqueous solution. The reaction conditions often include a controlled pH and temperature to ensure the efficient formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound often involves the extraction from protein hydrolysates, such as keratin from animal hair or feathers. The process includes hydrolyzing the protein source with hydrochloric acid, followed by purification and crystallization of the this compound. Alternatively, biotechnological methods using microbial fermentation have been developed to produce this compound more sustainably.
化学反应分析
Types of Reactions
L-Cystine S undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form sulfinic or sulfonic acids.
Reduction: It can be reduced back to L-cysteine using reducing agents like dithiothreitol or beta-mercaptoethanol.
Substitution: The thiol group in L-cysteine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, beta-mercaptoethanol.
Reaction Conditions: Controlled pH, temperature, and aqueous solutions.
Major Products
Oxidation: Sulfinic or sulfonic acids.
Reduction: L-cysteine.
Substitution: Various substituted cysteine derivatives.
科学研究应用
L-Cystine S has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various sulfur-containing compounds.
Biology: Plays a role in protein folding and stability, and is involved in cellular redox reactions.
Medicine: Used in the treatment of cystinuria, a genetic disorder that leads to the formation of cystine stones in the kidneys. It is also used in formulations for wound healing and skin care.
Industry: Employed in the food industry as a dough conditioner and in the production of flavors. It is also used in the cosmetic industry for hair and skin care products.
作用机制
L-Cystine S exerts its effects primarily through its role in the formation of disulfide bonds, which are crucial for the stability and function of many proteins and enzymes. It also serves as a precursor for glutathione synthesis, which is vital for cellular antioxidant defense. The molecular targets include various enzymes and structural proteins that require disulfide bonds for their activity and stability.
相似化合物的比较
L-Cystine S is unique due to its disulfide bond, which distinguishes it from other sulfur-containing amino acids like methionine and homocysteine. Similar compounds include:
L-Cysteine: The reduced form of this compound, involved in similar biochemical processes but lacks the disulfide bond.
Methionine: Another sulfur-containing amino acid, but it does not form disulfide bonds.
Homocysteine: An intermediate in the methionine cycle, can form disulfide bonds but has different biological roles.
This compound stands out due to its specific role in protein stability and its involvement in the synthesis of glutathione, making it a critical compound in both biological and industrial applications.
属性
分子式 |
C6H12N2O6S2 |
|---|---|
分子量 |
272.3 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[(2R)-2-amino-2-carboxyethyl]sulfonylsulfanylpropanoic acid |
InChI |
InChI=1S/C6H12N2O6S2/c7-3(5(9)10)1-15-16(13,14)2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4+/m1/s1 |
InChI 键 |
RXQXJZDPDXVIEN-DMTCNVIQSA-N |
手性 SMILES |
C([C@H](C(=O)O)N)SS(=O)(=O)C[C@@H](C(=O)O)N |
规范 SMILES |
C(C(C(=O)O)N)SS(=O)(=O)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[(S)-hydroxy(phenyl)methyl]-2-N-methyl-4-N-[(1S,2S)-2-methylcyclopropyl]pyridine-2,4-dicarboxamide](/img/structure/B11931004.png)



![(E)-but-2-enedioic acid;methyl (3R)-4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate](/img/structure/B11931024.png)


![ditert-butyl (9Z,28Z)-19-[4-(dimethylamino)butanoyloxy]heptatriaconta-9,28-dienedioate](/img/structure/B11931049.png)
![sodium;4-[2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B11931053.png)

![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl 6-methoxy-1-naphthalen-1-ylpyrido[3,4-b]indole-9-carboxylate](/img/structure/B11931078.png)

![(2R)-N-[(2S)-1-anilino-7-[1-[6-[[4-(methylcarbamoyl)cyclohexyl]methylamino]-6-oxohexyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-oxoheptan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B11931101.png)
